4-Methyl-7-nitro-2,1,3-benzothiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
7-methyl-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H5N3O2S/c1-4-2-3-5(10(11)12)7-6(4)8-13-9-7/h2-3H,1H3 |
InChI Key |
NTZTXANDSQZDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Regioselectivity for 4 Methyl 7 Nitro 2,1,3 Benzothiadiazole and Analogues
De Novo Synthesis Approaches to the 2,1,3-Benzothiadiazole (B189464) Core
The de novo synthesis strategy involves constructing the 2,1,3-benzothiadiazole ring from acyclic or carbocyclic precursors that already contain the desired methyl and nitro functionalities, or precursors that facilitate their introduction.
Cyclization Reactions for Benzothiadiazole Ring Formation
The formation of the 2,1,3-benzothiadiazole core is typically achieved through cyclization reactions. A common and long-standing method involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with thionyl chloride. ontosight.ai This approach, known as the Hurd-Moriarty synthesis, can produce yields in the range of 70-80%. ontosight.ai
Another significant method is the Cadogan reaction, which involves the reductive cyclization of a nitroarene. This reaction can exhibit exclusive regioselectivity, which is a notable advantage when dealing with substrates that have multiple potential cyclization sites. acs.org The choice of cyclization method is critical and is often dictated by the availability and stability of the starting materials.
| Cyclization Method | Precursors | Key Features | Typical Yield |
| Hurd-Moriarty Synthesis | o-phenylenediamine derivatives and thionyl chloride | Widely used, good yields | 70-80% ontosight.ai |
| Cadogan Reaction | Nitroarenes | Reductive cyclization, can be highly regioselective acs.org | Varies |
| Herz Reaction | Anilines and disulfur (B1233692) dichloride | Forms a 1,3,2-benzothiazathiolium salt intermediate | Varies |
Precursor Design and Selection for Subsequent Nitration and Methylation
The design of precursors is paramount for the successful de novo synthesis of 4-methyl-7-nitro-2,1,3-benzothiadiazole. The starting materials must be chosen to ensure that the methyl and nitro groups are either already in the correct positions or can be introduced regioselectively after the formation of the benzothiadiazole ring.
For instance, starting with a 3-methyl-6-nitro-1,2-phenylenediamine would directly lead to the desired product upon cyclization. However, the synthesis of such a highly substituted precursor can be complex. A more common strategy involves using a more readily available precursor, such as 3-methyl-1,2-phenylenediamine, and then performing a regioselective nitration after the benzothiadiazole ring has been formed. The directing effects of the existing methyl group and the thiadiazole ring itself play a crucial role in determining the position of the incoming nitro group.
Directed Functionalization and Post-Synthetic Modification Strategies
Post-synthetic modification involves adding the required functional groups to a pre-formed 2,1,3-benzothiadiazole ring. This approach is often more versatile and allows for the synthesis of a wider range of derivatives from a common intermediate.
Regioselective Nitration Protocols for Benzothiadiazole Systems
The nitration of benzothiadiazole derivatives is a key step in the synthesis of many functional materials. The regioselectivity of this reaction is influenced by the electronic properties of the benzothiadiazole ring and any existing substituents. The 2,1,3-benzothiadiazole ring is an electron-withdrawing group, which generally directs incoming electrophiles to the 4- and 6-positions.
When nitrating 4-methyl-2,1,3-benzothiadiazole, the activating effect of the methyl group and the directing effect of the benzothiadiazole ring must be considered. The nitration is expected to occur at the 7-position, directed by the methyl group and the electronic nature of the heterocyclic ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often employed. However, to achieve high regioselectivity, milder conditions or specialized nitrating agents may be necessary.
| Substrate | Nitrating Agent | Position of Nitration | Reference |
| 2,1,3-Benzothiadiazole | HNO₃/H₂SO₄ | 4- and 6-positions | General knowledge |
| 4-Methyl-2,1,3-benzothiadiazole | HNO₃/H₂SO₄ | Primarily 7-position | Inferred from directing group effects |
Introduction of Methyl Group via Specific Alkylation and Methylation Methods
The introduction of a methyl group onto the benzothiadiazole ring can be achieved through various methods, including Friedel-Crafts alkylation or through cross-coupling reactions. However, direct methylation of the benzothiadiazole ring can be challenging due to the deactivating nature of the ring system.
A more common approach is to introduce the methyl group via a precursor that already contains it, as described in the de novo synthesis section. Alternatively, a functional group that can be converted into a methyl group can be introduced. For example, a formyl group, introduced via formylation, can be reduced to a methyl group.
Halogenation (e.g., Bromination) and Cross-Coupling Methodologies for Diversification
Halogenation, particularly bromination, of the benzothiadiazole ring provides a versatile handle for further functionalization through cross-coupling reactions. The direct bromination of 2,1,3-benzothiadiazole can lead to the formation of 4,7-dibromo-2,1,3-benzothiadiazole, which is a key building block for many complex derivatives. researchgate.netnih.gov
These halogenated intermediates can then undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, to introduce a wide range of substituents, including methyl groups and other organic fragments. acs.orgresearchgate.netmdpi.com For example, 4-bromo-7-nitro-2,1,3-benzothiadiazole could potentially be coupled with a methylating agent, such as methylboronic acid, under Suzuki-Miyaura conditions to yield this compound.
| Reaction Type | Reactants | Product | Catalyst/Reagents |
| Suzuki-Miyaura Coupling | Aryl halide, boronic acid/ester | Biaryl | Palladium catalyst, base |
| Stille Coupling | Aryl halide, organostannane | Biaryl | Palladium catalyst |
| Buchwald-Hartwig Amination | Aryl halide, amine | Arylamine | Palladium catalyst, base |
These cross-coupling methodologies offer a powerful and flexible approach to the synthesis of highly substituted benzothiadiazole derivatives, allowing for the precise installation of functional groups and the creation of novel molecular architectures. nih.govresearchgate.net
Radical Chain Mechanisms (e.g., SRN1) in Benzothiadiazole Derivatization
Currently, there is a notable gap in the scientific literature regarding the application of radical chain mechanisms, specifically the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction, for the derivatization of this compound and its analogues. While the SRN1 mechanism is a known pathway for the substitution of leaving groups on various aromatic and heteroaromatic systems, its exploration in the context of the benzothiadiazole core remains largely undocumented in readily available research.
The SRN1 reaction typically proceeds through a chain mechanism initiated by the formation of a radical anion from the substrate. This is followed by the fragmentation of the radical anion to yield an aryl radical and the leaving group anion. The aryl radical then reacts with a nucleophile to form a new radical anion, which subsequently transfers an electron to a new substrate molecule, propagating the chain.
Although this mechanism has been studied for a variety of aromatic compounds, its specific application to nitro-substituted benzothiadiazoles has not been detailed in the reviewed literature. The electron-withdrawing nature of the nitro group and the benzothiadiazole ring system could potentially influence the formation of the necessary radical anion intermediate. However, without specific experimental studies, any discussion on the reactivity, chemo- and regioselectivity of such reactions on this compound would be speculative. Further research is required to determine the viability and outcomes of SRN1 reactions on this class of compounds.
Reductive Transformations of Nitro-Substituted Benzothiadiazoles
The reduction of the nitro group on the benzothiadiazole scaffold is a critical transformation, providing access to the corresponding amino derivatives which are valuable precursors for further functionalization and for the synthesis of various functional materials. A range of methodologies have been employed for the reduction of nitro-substituted benzothiadiazoles, demonstrating varying degrees of efficiency and chemoselectivity.
Commonly, the reduction of aromatic nitro compounds is achieved through catalytic hydrogenation. This method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide in the presence of a hydrogen source. For instance, the reduction of nitroarenes can be carried out with high efficiency using H2 gas and a catalyst, a method that is also applicable to industrial-scale synthesis. nih.gov
Alternative reducing agents have also been proven effective. Hydrazine hydrate (B1144303) (NH2NH2·H2O) in the presence of a catalyst is a widely used system for the reduction of nitroaromatics. The choice of catalyst can influence the reaction's selectivity, and this method is often favored for its mild conditions. researchgate.net Other metal-based reductions, for example using tin(II) chloride or iron in acidic media, are classical methods for the conversion of nitro groups to amines. organic-chemistry.org More recently, systems like NaBH4 in the presence of transition metal complexes have been developed for the selective reduction of nitroaromatics.
A specific application of this transformation is seen in the synthesis of fluorescent probes. For example, 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] wikipedia.orgmdpi.comst-andrews.ac.ukthiadiazole (BTTD-NO2) has been designed as a probe for hypoxic tumor cells. The fluorescence of this molecule is quenched by the two nitro groups. However, under hypoxic conditions, intracellular nitroreductases can reduce the nitro groups to amino groups, leading to the emission of strong red fluorescence. This biological reduction highlights the importance of the nitro-to-amine conversion in the activation of functional molecules. nih.gov
The following table summarizes various reductive transformations of nitro-substituted benzothiadiazoles and related nitroaromatic compounds, detailing the reagents, conditions, and outcomes.
| Nitro Compound | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) |
| Nitrobenzene (model) | H2O2-treated Activated Carbon / NH2NH2·H2O | Ethanol | Reflux, 3h | Aniline | 98 |
| Functionalized Nitroarenes | Pt2/mpg-C3N4 / H2 | Not specified | Not specified | Corresponding Amines | High |
| 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] wikipedia.orgmdpi.comst-andrews.ac.ukthiadiazole | Cellular Nitroreductases | Cell Culture | Hypoxic | 4,7-bis(4-dodecylthiophen-2-yl)-5,6-diaminobenzo[c] wikipedia.orgmdpi.comst-andrews.ac.ukthiadiazole | Not specified |
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 7 Nitro 2,1,3 Benzothiadiazole
Electrophilic Aromatic Substitution Patterns on Benzothiadiazole Ring Systems
The 2,1,3-benzothiadiazole (B189464) ring is inherently electron-deficient, which generally makes electrophilic aromatic substitution reactions challenging, often requiring harsh conditions. nih.govacs.org The substitution pattern is directed by the existing substituents on the benzene (B151609) portion of the molecule. For 4-methyl-7-nitro-2,1,3-benzothiadiazole, the directing effects of the methyl and nitro groups must be considered.
The methyl group at the 4-position is an activating group and an ortho, para-director. The nitro group at the 7-position is a deactivating group and a meta-director. The positions available for substitution on the benzothiadiazole ring are C-5 and C-6.
The methyl group at C-4 directs incoming electrophiles to the C-5 position (ortho) and the C-6 position is not electronically favored.
The nitro group at C-7 directs incoming electrophiles to the C-5 position (meta).
Nucleophilic Reactivity and Substitution Reactions (e.g., Amino Group Transformations)
The primary site for nucleophilic attack on this compound is the nitro group, which can be readily reduced to an amino group. This transformation is a common and synthetically useful reaction for nitroaromatic compounds. nih.govjsynthchem.com The resulting 4-methyl-2,1,3-benzothiadiazol-7-amine is a versatile intermediate for further functionalization.
The reduction of the nitro group can be accomplished using a variety of reducing agents. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and other reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. nih.govjsynthchem.comyoutube.com
The resulting amino group can then undergo a range of transformations, including diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation, providing access to a wide array of derivatives.
Oxidation and Reduction Pathways
Reduction: The most prevalent reduction pathway for this compound involves the conversion of the nitro group to an amine, as discussed in the previous section. nih.govjsynthchem.com This process is a cornerstone of nitroaromatic chemistry and proceeds through various intermediates, such as nitroso and hydroxylamine (B1172632) species, depending on the reaction conditions. Under controlled conditions, it is sometimes possible to isolate these intermediates. The complete reduction to the amine is the most common outcome. nih.gov
Oxidation: The methyl group on the benzothiadiazole ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). Common oxidizing agents for benzylic oxidation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and selenium dioxide (SeO₂). The specific conditions required would need to be optimized for this particular substrate.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a leaving group, typically a halogen, is required on the aromatic ring. Assuming a precursor such as 4-bromo-7-methyl-5-nitro-2,1,3-benzothiadiazole, a variety of cross-coupling reactions could be envisioned.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst. nih.govmit.edusemanticscholar.org It is a versatile and widely used method for the formation of biaryl compounds. The reaction of a halogenated this compound with a boronic acid or ester would yield the corresponding arylated or vinylated product. researchgate.netresearchgate.net
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnortheastern.edursc.orgbeilstein-journals.org This would allow for the introduction of an alkynyl substituent onto the benzothiadiazole ring.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. nih.govharvard.edux-mol.comwikipedia.org This method is known for its tolerance of a wide range of functional groups.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful method for C-C bond formation.
The success of these reactions would depend on the specific position of the halogen and the reaction conditions, as the nitro group can sometimes interfere with the catalytic cycle.
C-H Functionalization Strategies
Direct C-H functionalization is an increasingly important area of organic synthesis, as it avoids the need for pre-functionalized starting materials.
Iridium-catalyzed C-H borylation is a method to introduce a boryl group onto an aromatic ring, which can then be used in subsequent cross-coupling reactions. nih.govacs.orgnih.govdiva-portal.org For the 2,1,3-benzothiadiazole system, studies have shown that the regioselectivity of C-H borylation is influenced by both electronic and steric factors. nih.govacs.org In the parent BTD, borylation preferentially occurs at the C-5 position. nih.govacs.orgdiva-portal.org For this compound, the C-5 and C-6 positions are available for C-H borylation. The directing effects of the methyl and nitro groups would likely favor borylation at the C-5 position.
Ortho-directed C-H functionalization relies on the presence of a directing group that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. nih.govacs.orgnih.govdiva-portal.org In the context of this compound, neither the methyl nor the nitro group is a strong directing group for this type of transformation. To achieve ortho-directed C-H functionalization, a suitable directing group would need to be installed on the molecule, for example, by modifying the methyl group or by introducing a new substituent.
Multi-Functionalization via Catalytic Approaches (e.g., Catellani Reaction)
The Catellani reaction is a powerful palladium-catalyzed process that enables the efficient synthesis of multi-substituted arenes by combining C-H bond activation and cross-coupling reactions in a single operation. chemrxiv.org This reaction typically involves the ortho-functionalization of an aryl halide, mediated by a norbornene co-catalyst, followed by a terminating ipso-coupling step. chemrxiv.org
For the 2,1,3-benzothiadiazole (BTD) system, the Catellani reaction has been demonstrated as a viable strategy for achieving trifunctionalization of the benzenoid ring. acs.org Research has shown that a 5-iodo-BTD derivative can undergo a Pd/norbornene-catalyzed reaction to introduce substituents at both ortho positions (C4 and C6) before a final terminating reaction at the C5 position. acs.org For instance, the reaction of 5-iodo-2,1,3-benzothiadiazole with butyl iodide and methyl acrylate (B77674) results in a 4,6-dibutyl-5-(methyl acrylate)-substituted BTD. acs.orgresearchgate.net This transformation highlights the capacity for controlled, sequential bond formation around the BTD core.
This methodology is applicable to derivatives like this compound, provided a halide is present at a key position (e.g., C5 or C6) to initiate the catalytic cycle. The electron-withdrawing nitro group at C7 and the electron-donating methyl group at C4 would influence the electronic properties of the ring and potentially the efficiency of the C-H activation steps, but the fundamental reaction pathway remains accessible.
| Precursor | Reagents | Catalyst System | Product | Ref |
| 5-Iodo-2,1,3-benzothiadiazole | Butyl iodide, Methyl acrylate | Pd(OAc)₂, Norbornene, K₂CO₃ | 4,6-Dibutyl-5-(methyl-acryloyl)-2,1,3-benzothiadiazole | acs.org |
Rearrangement and Cyclization Reactions to Fused Ring Systems
The construction of fused polycyclic aromatic systems incorporating the benzothiadiazole moiety is crucial for developing advanced materials with tailored electronic and photophysical properties. Intramolecular cyclization reactions provide a direct and atom-economical route to such structures.
One prominent example is the Cadogan reaction, which involves the reductive cyclization of a nitroarene with a trialkyl phosphite. This reaction has been successfully applied to BTD derivatives to create fused thiadiazolocarbazole systems. nih.govdiva-portal.org In a reported synthesis, a BTD core bearing an ortho-nitrophenyl group at the C5 position undergoes intramolecular cyclization upon treatment with P(OEt)₃. nih.govdiva-portal.org The reaction proceeds with complete regioselectivity, which is notable as Cadogan reactions can sometimes yield mixtures of isomers. acs.orgnih.gov This high selectivity is attributed to significant differences in the nucleophilicity of the potential cyclization sites on the BTD ring. acs.org
For this compound, the inherent nitro group could itself participate in reductive cyclization if a suitable aryl or vinyl group is introduced at an adjacent position, such as C6. This would provide a direct pathway to novel fused heterocyclic systems where the BTD core is annulated with another nitrogen-containing ring.
| Reactant | Reaction Type | Conditions | Product | Yield | Ref |
| 5-(2-Nitrophenyl)-2,1,3-benzothiadiazole derivative | Cadogan Reaction (Reductive Cyclization) | P(OEt)₃, 165 °C | Fused Thiadiazolocarbazole | 81% | acs.orgdiva-portal.org |
Chemistry of Benzothiadiazole-Based Arynes and Heteroarynes
Arynes are highly reactive, neutral intermediates characterized by a formal triple bond within an aromatic ring. Their high electrophilicity allows them to engage in a wide range of transformations, including pericyclic reactions and nucleophilic additions, providing rapid access to difunctionalized arenes. acs.orgnih.gov The generation of heteroarynes based on the BTD scaffold opens up new avenues for functionalizing this important heterocycle. nih.govdiva-portal.org
The generation of 2,1,3-benzothiadiazol-4,5-yne has been successfully demonstrated. nih.gov A common strategy involves the synthesis of an aryliodonium salt precursor, which can generate the aryne under mild, basic conditions. acs.org For the BTD system, a 5-boryl-BTD was converted into a (mesityl)iodonium tosylate salt. nih.gov Subsequent treatment with a base like potassium tert-butoxide (KOtBu) resulted in deprotonation at the more acidic C4-H position, leading to the extrusion of mesityl iodide and formation of the 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.govdiva-portal.org
Once generated, this reactive heteroaryne can be intercepted, or "trapped," by various reagents. nsf.gov Documented trapping experiments include:
Nucleophilic Addition: Reaction with sodium azide (B81097) (NaN₃) or a cyclic urea (B33335) derivative leads to the addition of the nucleophile across the aryne triple bond. diva-portal.org
[4+2] Cycloaddition: Engagement with furan (B31954) as a diene results in a Diels-Alder type cycloaddition product. acs.orgdiva-portal.org
These reactions confirm the viability of BTD-based arynes as synthetic intermediates for introducing diverse functionalities onto the BTD core in a single step. acs.org
| Aryne Precursor | Trapping Agent | Reaction Type | Resulting Product | Ref |
| BTD-5-yl(mesityl)iodonium tosylate | Sodium Azide | Nucleophilic Addition | 5-Azido-2,1,3-benzothiadiazole derivative | diva-portal.org |
| BTD-5-yl(mesityl)iodonium tosylate | Cyclic Urea | Nucleophilic Addition | 5-(Urea)-2,1,3-benzothiadiazole derivative | diva-portal.org |
| BTD-5-yl(mesityl)iodonium tosylate | Furan | [4+2] Cycloaddition | Furan Cycloadduct | acs.orgdiva-portal.org |
For unsymmetrical arynes, a key challenge is controlling the regioselectivity of the trapping reaction. nih.gov The Aryne Distortion Model, developed by Garg and Houk, provides a powerful predictive framework for rationalizing this selectivity. acs.orgescholarship.org The model posits that the triple bond in an aryne is not linear but distorted, and nucleophilic attack will preferentially occur at the carbon atom of the aryne bond that is more linear (i.e., has a larger internal bond angle). nih.govacs.org This is because less geometric distortion is required to reach the transition state at the more linear position. nih.gov
In the case of 2,1,3-benzothiadiazol-4,5-yne, Density Functional Theory (DFT) calculations predict a significant distortion of the aryne bond. diva-portal.org The calculations show a difference of nearly 10° between the internal bond angles at the C4 and C5 positions.
| Parameter | Value | Implication | Ref |
| Calculated C4 Internal Angle | 122.2° | More bent | diva-portal.org |
| Calculated C5 Internal Angle | 132.1° | More linear | diva-portal.org |
| Distortion (Δθ) | 9.9° | Predicts strong preference for nucleophilic attack at C5 | diva-portal.org |
This computational prediction was validated experimentally. acs.org In trapping reactions with nucleophiles like azides and cyclic ureas, only the regioisomers resulting from nucleophilic attack at the C5 position were observed. nih.govdiva-portal.org This excellent agreement between theory and experimental results underscores the utility of the Aryne Distortion Model in predicting the reactivity of BTD-based heteroarynes and designing regioselective syntheses. acs.orgnih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 7 Nitro 2,1,3 Benzothiadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regioisomeric Analysis
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information on the chemical environment of magnetically active nuclei. For derivatives of 4-Methyl-7-nitro-2,1,3-benzothiadiazole, NMR is indispensable for confirming the substitution pattern and resolving any regioisomeric ambiguities.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro group and the benzothiadiazole core significantly influences the chemical shifts of the aromatic protons, typically shifting them downfield.
The aromatic region would feature two doublets, corresponding to the two coupled protons on the benzene (B151609) ring (H-5 and H-6). The strong deshielding effect of the adjacent nitro group would cause the H-6 proton to resonate at a lower field compared to the H-5 proton. The methyl group, being attached to the aromatic ring, would appear as a singlet in the upfield region, typically around 2.5-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| CH₃ | ~2.8 | Singlet | N/A |
| H-5 | ~7.6 | Doublet | ~8-9 Hz |
| H-6 | ~8.2 | Doublet | ~8-9 Hz |
Note: Predicted values are based on general substituent effects in aromatic systems. Actual values may vary depending on the solvent and experimental conditions. msu.edu
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon. The carbons of the benzothiadiazole ring system (C-3a, C-4, C-5, C-6, C-7, C-7a) will have characteristic chemical shifts influenced by the heteroatoms and substituents. mdpi.com
The carbons directly attached to the nitrogen and sulfur atoms in the thiadiazole ring (C-3a and C-7a) are typically found significantly downfield. The presence of the nitro group causes a strong deshielding effect on the carbon to which it is attached (C-7), shifting its resonance downfield, while the C-4 carbon bearing the methyl group will also be influenced. The methyl carbon itself will appear at a characteristic upfield chemical shift. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift Range (ppm) |
|---|---|
| CH₃ | 15 - 25 |
| Aromatic CH (C-5, C-6) | 120 - 140 |
| Quaternary Carbons (C-4, C-7) | 140 - 155 |
| Bridgehead Carbons (C-3a, C-7a) | 150 - 160 |
Note: These are approximate ranges and can be influenced by solvent and other experimental factors. organicchemistrydata.org
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms, although its application can be limited by the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus. huji.ac.ilwikipedia.org For this compound, three distinct nitrogen signals are expected: two for the thiadiazole ring nitrogens and one for the nitro group nitrogen.
The chemical shifts of the heterocyclic nitrogens in benzothiadiazoles are sensitive to substituents on the benzene ring. researchgate.net The nitro group nitrogen is expected to resonate in a characteristic downfield region. researchgate.net For analogous aromatic and heterocyclic nitro compounds, the ¹⁵N chemical shift of the nitro group typically appears in the range of -20 to +20 ppm relative to nitromethane. researchgate.net The two nitrogen atoms in the 2,1,3-benzothiadiazole (B189464) ring are in different chemical environments and are expected to have distinct chemical shifts, which can be sensitive to solvent effects and hydrogen bonding. caltech.edu
Two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment, especially when dealing with isomers. For instance, distinguishing between this compound and its regioisomer, 7-Methyl-4-nitro-2,1,3-benzothiadiazole, can be challenging based on 1D NMR alone.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for this purpose. ipb.pt A NOESY experiment detects spatial proximity between protons. In the case of this compound, a cross-peak would be observed between the protons of the methyl group (at C-4) and the adjacent aromatic proton (H-5). Conversely, for the 7-methyl isomer, a NOESY correlation would be expected between the methyl protons and the H-6 proton. The presence or absence of this specific spatial correlation provides definitive proof of the substitution pattern. acs.orgdiva-portal.org Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also vital for assigning the ¹H and ¹³C signals conclusively. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₇H₅N₃O₂S), the expected molecular weight is approximately 195.01 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.
The fragmentation of nitroaromatic compounds under electron ionization (EI) often involves characteristic losses. libretexts.org A common fragmentation pathway is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), as well as the loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da). youtube.com The mass spectrum of the closely related 4-nitro-2,1,3-benzothiadiazole (B1293627) shows a prominent molecular ion peak and key fragments corresponding to the loss of NO and NO₂. nist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Description |
|---|---|---|
| 195 | [M]⁺• | Molecular Ion |
| 165 | [M - NO]⁺• | Loss of nitric oxide |
| 149 | [M - NO₂]⁺ | Loss of nitro group |
| 137 | [M - NO - CO]⁺• | Subsequent loss of carbon monoxide |
| 121 | [C₆H₅NS]⁺• | Loss of NO₂ and HCN |
Note: Fragmentation patterns can vary based on the ionization method used. libretexts.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands.
The most prominent bands in the IR spectrum are expected to be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group and the aromatic ring will also be present. The vibrations of the benzothiadiazole ring system itself will contribute to a complex fingerprint region. The IR spectrum for the parent compound, 4-nitro-2,1,3-benzothiadiazole, is well-documented and serves as a reference. nist.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| NO₂ Asymmetric Stretch | 1500 - 1560 |
| Aromatic C=C Stretch | 1400 - 1600 |
| NO₂ Symmetric Stretch | 1335 - 1380 |
| C-N Stretch | 1200 - 1350 |
| C-S Stretch | 600 - 800 |
Note: Band positions can be shifted by conjugation and substituent effects. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within molecules like this compound. The presence of a conjugated π-system, coupled with an electron-donating methyl group and a powerful electron-withdrawing nitro group, gives rise to distinct absorption bands in the UV-Vis spectrum. These absorptions correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
The electronic structure of the 2,1,3-benzothiadiazole core is characterized by both π → π* and n → π* transitions. youtube.com The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. libretexts.org The n → π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on nitrogen or sulfur atoms) to an antibonding π* orbital. youtube.com
In derivatives of this compound, the electronic transitions are significantly influenced by intramolecular charge transfer (ICT). The strong electron-withdrawing nature of the nitro group and the electron-donating methyl group facilitate a charge transfer from the donor side to the acceptor side of the molecule upon photoexcitation. This ICT character is a hallmark of many benzothiadiazole-based compounds and often results in broad absorption bands that can extend into the visible region. researchgate.net
Studies on related benzothiadiazole derivatives provide insight into the expected spectral properties. For instance, polymers incorporating a nitro-fluoro-benzothiadiazole acceptor unit exhibit absorption maxima that are influenced by the electronic nature of the substituents. nih.gov The replacement of fluorine atoms with stronger electron-withdrawing cyano groups is known to shift the absorption to longer wavelengths, indicating a smaller HOMO-LUMO gap. nih.gov This principle suggests that the specific arrangement of the methyl and nitro groups in this compound will finely tune its absorption characteristics. The solvatochromic effect, where the absorption maxima shift with solvent polarity, is also a common feature in such ICT compounds. mdpi.com
Table 1: Representative Electronic Transitions for Benzothiadiazole Derivatives
| Compound Class | Transition Type | Typical Absorption Maxima (λmax) | Reference |
| Conjugated Benzothiadiazoles | π → π | 220–400 nm | libretexts.org |
| Heterocyclic Systems with N, S | n → π | 300–500 nm | youtube.com |
| Donor-Acceptor Benzothiadiazoles | Intramolecular Charge Transfer (ICT) | 400–600 nm | researchgate.net |
| Polymer with NO₂FBT unit | ICT / π → π* | ~721 nm (in solution) | nih.gov |
X-ray Crystallography for Solid-State Structural Determination of Benzothiadiazole Core
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound derivatives, this technique provides crucial information about bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's bulk properties.
The determination of the crystal structure allows for the precise measurement of geometric parameters. The bond lengths within the benzothiadiazole ring provide evidence for the degree of electron delocalization. Intermolecular interactions, such as hydrogen bonds or π–π stacking, can also be identified, offering insights into the material's thermal stability and charge transport properties. mdpi.com
Table 2: Representative Crystallographic Data for a Substituted Benzothiadiazole Derivative (4,7-di-2-thienyl-2,1,3-benzothiadiazole)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | Pcab | mdpi.com |
| a (Å) | 7.98 | mdpi.com |
| b (Å) | 7.45 | mdpi.com |
| c (Å) | 22.51 | mdpi.com |
| α (°) | 90 | mdpi.com |
| β (°) | 90 | mdpi.com |
| γ (°) | 90 | mdpi.com |
| Volume (ų) | 1338 | mdpi.com |
| Z (molecules per unit cell) | 8 | mdpi.com |
Theoretical and Computational Investigations on 4 Methyl 7 Nitro 2,1,3 Benzothiadiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of a compound's stability and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 4-Methyl-7-nitro-2,1,3-benzothiadiazole. DFT calculations are employed to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy structure.
For benzothiadiazole derivatives, DFT methods, such as B3LYP with a 6-31G(d) or higher basis set, are commonly used to calculate key geometrical parameters like bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov In the case of this compound, calculations would reveal the planarity of the bicyclic ring system and the orientation of the methyl and nitro substituents. The nitro group is expected to be slightly twisted out of the plane of the benzothiadiazole ring due to steric hindrance, a phenomenon observed in similar nitroaromatic compounds. acs.org
DFT also allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nitro group and the electron-donating methyl group are expected to significantly influence the HOMO and LUMO energy levels, thereby modulating the electronic properties of the benzothiadiazole core.
| Computational Parameter | Typical Method | Information Obtained | Relevance to this compound |
|---|---|---|---|
| Geometric Optimization | DFT (e.g., B3LYP/6-31G(d)) | Bond lengths, bond angles, dihedral angles, minimum energy conformation. | Predicts the 3D structure and planarity of the molecule. researchgate.net |
| Frontier Molecular Orbitals | DFT (e.g., B3LYP/6-31G(d)) | HOMO energy, LUMO energy, HOMO-LUMO gap. | Indicates electronic transition properties, reactivity, and kinetic stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | DFT | Electron density distribution, sites for electrophilic and nucleophilic attack. | Visualizes reactive sites, with negative potential around the nitro group and thiadiazole nitrogen atoms. scirp.orgresearchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. uci.eduarxiv.org It is a primary tool for predicting and interpreting UV-Vis absorption and emission spectra. rsc.org By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can simulate the electronic absorption spectrum of a molecule. nih.govresearchgate.net
For this compound, TD-DFT calculations would likely predict a significant intramolecular charge transfer (ICT) character for its lowest energy electronic transition. This transition would involve the movement of electron density from the electron-rich part of the molecule (the methyl-substituted benzene (B151609) ring) to the electron-deficient part (the nitro group and the thiadiazole ring). This "push-pull" electronic structure is characteristic of many fluorescent dyes and is expected to result in strong absorption in the visible region. nih.gov The calculations can identify which molecular orbitals are involved in these transitions, confirming the ICT nature.
Analysis of Aromaticity and Electron Delocalization in Benzothiadiazole Systems
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized electrons. ucm.es While not a directly measurable quantity, its effects can be quantified computationally using various indices. rsc.org
Electron delocalization is a defining feature of aromatic compounds and can be assessed using delocalization indices. chemrxiv.org For benzothiadiazole systems, the fusion of the benzene and thiadiazole rings creates a complex electronic system. The degree of aromaticity in each ring can be influenced by substituents. Computational methods can quantify this through indices such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the rings; a more negative value typically indicates a higher degree of aromaticity. researchgate.net
In this compound, the electron-withdrawing nitro group and the electron-donating methyl group would perturb the electron delocalization within the benzene ring. DFT calculations of NICS values for both the benzene and thiadiazole rings would reveal how these substituents modulate the aromatic character of the bicyclic system compared to the unsubstituted parent compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
For this compound, DFT calculations can be used to model various potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. For a given reaction, computational modeling can:
Locate the Transition State (TS): This is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes.
Calculate Activation Energies: The energy of the TS relative to the reactants determines the reaction barrier.
Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products.
For example, modeling the mechanism of a nucleophilic attack on the benzene ring would help determine which position is most susceptible and what the energetic barrier for the reaction is.
Predictive Studies on Regioselectivity in Functionalization and Aryne Chemistry
Regioselectivity, the preference for reaction at one position over another, is a critical aspect of organic synthesis. Computational models can predict the regioselectivity of reactions by comparing the activation energies for different possible reaction pathways.
The functionalization of the 2,1,3-benzothiadiazole (B189464) (BTD) core is of significant interest. acs.orgnih.gov Computational studies on the parent BTD have shown that DFT calculations can accurately predict the regioselectivity of C-H functionalization reactions. nih.gov For this compound, the existing methyl and nitro groups strongly direct the position of further substitution. DFT calculations of reaction barriers for electrophilic or nucleophilic attack at the remaining C-H positions (C-5 and C-6) would predict the most likely product.
Furthermore, benzothiadiazoles can be precursors to highly reactive heteroaryne intermediates. acs.org DFT calculations have been used to predict the geometry and reactivity of the 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.gov The distortion of the aryne "triple bond" can be calculated, and this distortion correlates with the regioselectivity of nucleophilic attack. acs.orgnih.gov For an aryne derived from this compound, DFT would be essential to predict how the substituents influence the aryne structure and its subsequent trapping reactions.
| Computational Prediction | Methodology | Predicted Outcome for this compound |
|---|---|---|
| Regioselectivity of C-H Functionalization | Comparison of DFT-calculated activation energies for attack at different positions. | Predicts whether substitution is more favorable at the C-5 or C-6 position. |
| Aryne Intermediate Reactivity | DFT calculation of aryne bond angles (Aryne Distortion Model). nih.gov | Predicts the preferred site of nucleophilic attack on a potential aryne intermediate. |
Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis, Fluorescence)
Computational methods allow for the a priori prediction of various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of organic molecules. mdpi.comdiva-portal.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural verification.
UV-Vis and Fluorescence Spectroscopy: As mentioned in section 5.1.2, TD-DFT is the standard method for simulating electronic absorption (UV-Vis) spectra. rsc.org It can predict the maximum absorption wavelength (λ_max) and corresponding molar absorptivity. For fluorescent molecules, the geometry of the first excited state can be optimized, and the energy of the transition from this excited state back to the ground state can be calculated to predict the fluorescence emission wavelength. rsc.org Studies on structurally similar nitrobenzothiadiazoles show that they exhibit significant fluorescence, and TD-DFT can effectively model their photophysical properties. nih.gov
Research on 4 Methyl 7 Nitro 2,1,3 Benzothiadiazole in Advanced Functional Materials and Optoelectronics
Design Principles for Donor-Acceptor (D-A) Systems Incorporating Benzothiadiazole Units
The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established electron-acceptor unit used in the design of donor-acceptor (D-A) systems for optoelectronic applications. researchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.gov The strong electron-withdrawing nature of the BTD moiety, when combined with various electron-donating units, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT is fundamental to the desired electronic and optical properties of the materials. nih.govrsc.org
The introduction of substituents onto the benzothiadiazole ring is a key strategy for tuning the material's properties. Electron-withdrawing groups, such as nitro (NO2) groups, are employed to further lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for creating n-type (electron-transporting) materials. However, the effectiveness of such groups can be influenced by steric effects. For instance, in some functionalized benzothiadiazole copolymers, a nitro group was found to be twisted out of conjugation with the main ring, which limited its π-accepting capability and had a detrimental impact on performance in organic field-effect transistors. nih.gov
While the synthesis of related compounds like 4-fluoro-5-methyl-7-nitro-2,1,3-benzothiazole has been documented for the study of their photophysical properties, specific design principles and performance data for D-A systems incorporating 4-Methyl-7-nitro-2,1,3-benzothiadiazole are not detailed in the available literature. nih.gov
Applications in Organic Photovoltaics (OPVs) and Solar Cell Technologies
The use of benzothiadiazole derivatives is widespread in the development of organic solar cells, where they are used to create polymers and small molecules with low band gaps for efficient light absorption. rsc.orgnbinno.comresearchgate.netmdpi.comrsc.orginoe.ro
Small Band Gap Polymers in Photovoltaic Devices
No specific research detailing the incorporation of this compound into small band gap polymers for photovoltaic applications was identified. The general strategy involves copolymerizing an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer, for which benzothiadiazole is a common choice. nbinno.com The addition of electron-withdrawing groups like nitro substituents is a known method to modify the electronic properties of these polymers.
Hole Transporting Materials in Perovskite Solar Cells
Benzothiadiazole-based molecules have been investigated as hole transporting materials (HTMs) in perovskite solar cells. mdpi.com However, there is no specific information available on the use or performance of this compound for this purpose. The design of HTMs often focuses on achieving suitable energy level alignment with the perovskite layer to ensure efficient hole extraction.
Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Benzothiadiazole derivatives are known for their fluorescent properties and are used in the development of materials for OLEDs. researchgate.netmdpi.commdpi.comresearchgate.netrsc.org Their D-A structure can lead to high photoluminescence quantum yields and tunable emission colors. nih.govmdpi.comresearchgate.net
Design of Highly Emitting Benzothiadiazole-Based Fluorophores
The functionalization of the benzothiadiazole core is crucial for designing highly emissive fluorophores. Studies on various functionalized nitrobenzothiadiazoles have been conducted to investigate their photophysical properties as fluorescent probes. nih.gov These studies explore how different substituents, including methyl groups, affect the absorption and emission spectra. For example, the synthesis and photophysical characterization of compounds like 4-fluoro-5-methyl-7-nitro-2,1,3-benzothiazole have been reported in the context of creating environment-sensitive fluorophores. nih.gov However, detailed research focusing on the design and performance of this compound specifically as a highly emitting fluorophore for OLEDs is not present in the reviewed literature.
Electron Transporters in Electroluminescent Systems
The strong electron-accepting nature of the benzothiadiazole unit makes its derivatives candidates for electron-transporting materials in OLEDs. nih.gov The introduction of a nitro group would be expected to enhance this electron-accepting character. A study on benzothiazole (B30560) derivatives investigated the effect of both electron-donating (-CH3) and electron-withdrawing (-NO2) groups on their charge transport properties, calculating parameters like electron affinity and reorganization energies. nih.gov However, this study did not specifically include this compound, and no data on its performance as an electron transporter in electroluminescent systems could be located.
Applications in Organic Field-Effect Transistors (OFETs)
The this compound moiety has been incorporated into donor-acceptor (D-A) polymers for use in organic field-effect transistors (OFETs). The strong electron-withdrawing character of the nitro group is utilized to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, a key requirement for facilitating electron transport (n-type) behavior.
In one study, a polymer named PCDTT-NO₂FBT was synthesized, which contains a nitro-functionalized benzothiadiazole unit. nih.gov Researchers found that the introduction of the nitro group had a notable impact on the polymer's electronic properties and performance. However, steric effects between the nitro group and the polymer backbone can twist the nitro group out of conjugation with the benzothiadiazole ring. nih.gov This misalignment limits its effectiveness as a π-acceptor, leading to a reduced transistor performance compared to analogous polymers functionalized with a cyano group, which is less sterically hindered. nih.gov Despite this, the research demonstrates the principle of using nitro-benzothiadiazole derivatives to create n-type semiconducting polymers.
| Polymer | Acceptor Unit | Maximum Electron Mobility (μe,max) |
|---|---|---|
| PCDTT-NO₂FBT | Nitro-functionalized Benzothiadiazole | ~0.024 cm² V⁻¹ s⁻¹ |
| Analogous Polymer | Cyano-functionalized Benzothiadiazole | ~0.031 cm² V⁻¹ s⁻¹ |
Exploration in Sensing Optical Devices and Fluorogenic Probes for Analyte Detection
Nitrobenzothiadiazole (NBTD) derivatives are highly effective environment-sensitive fluorophores. The core structure consists of an electron-donating group and the electron-accepting nitro-benzothiadiazole unit, creating a "push-pull" dipole. This configuration makes their photophysical properties, such as absorption and emission wavelengths, highly sensitive to the local environment, which is ideal for sensing applications.
Research into functionalized NBTDs, including derivatives with methyl groups, has been conducted to fine-tune these properties. For instance, the synthesis of 4-fluoro-5-methyl-7-nitro-2,1,3-benzothiadiazole was undertaken to investigate how substituent positions modulate the spectral properties. The introduction of amine-based electron-donating groups in conjunction with the nitro-functionalized core enhances the push-pull character, leading to desirable red-shifted fluorescence. This tunability is crucial for designing specific fluorogenic probes for biological imaging and analyte detection.
| Compound | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| NBTD 1 (a parent compound) | 435 nm | 500 nm | 16,800 M⁻¹ cm⁻¹ | 0.18 |
Role in Redox-Active Organic Components (e.g., Flow Batteries)
The 2,1,3-benzothiadiazole (BzNSN) framework is a promising candidate for anolytes—the negative charge-storage components—in non-aqueous redox flow batteries. researchgate.netsemanticscholar.org These materials are sought after for their high solubility in organic solvents, low redox potentials, and good chemical stability. semanticscholar.org The stability is attributed to the ability of the benzothiadiazole ring to delocalize the charge of its radical anion, which is formed during the battery's charging process. semanticscholar.org
Molecular engineering, through the addition of various substituent groups to the benzothiadiazole core, is a key strategy for optimizing performance. scientific.net By systematically adding groups with different electron-donating or electron-withdrawing abilities, researchers can tune the molecule's redox potential. scientific.netbuet.ac.bd Studies have shown a correlation where higher redox potentials lead to a longer calendar life for the charged molecule. scientific.net While the specific 4-methyl-7-nitro derivative has not been exhaustively reported in this context, the known effects of methyl (electron-donating) and nitro (strongly electron-withdrawing) groups suggest that this substitution pattern would significantly alter the redox potential, demonstrating the core's suitability for targeted chemical modification. buet.ac.bd
Consideration in Catalytic Hydrogen Production
The benzothiadiazole nucleus has been identified as a potential active site for catalytic hydrogen production. nih.govnih.gov While research has not focused specifically on this compound, a close derivative, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), has been assessed as a small molecule catalyst for electrocatalytic hydrogen evolution. nih.govnih.govresearchgate.net
In the presence of a proton source like salicylic (B10762653) acid, BTDN on a glassy carbon electrode was shown to produce hydrogen with a high Faradaic efficiency of 82%. nih.govnih.gov The proposed mechanism involves the reduction of the BTDN molecule, followed by protonation at a nitrogen atom on the heteroatomic ring. researchgate.net This work establishes the benzothiadiazole framework as a viable, metal-free platform for developing catalysts for clean energy generation. nih.gov
Investigation in Corrosion Inhibition Mechanisms
Thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals, including steel and aluminum, particularly in acidic environments. buet.ac.bdnih.govnih.gov The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that blocks the active corrosion sites. buet.ac.bdnih.gov
The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring. nih.gov These features facilitate strong adsorption onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (coordination bond formation between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal). nih.gov
Structure Property Relationships in 4 Methyl 7 Nitro 2,1,3 Benzothiadiazole Derivatives
Influence of Nitro and Methyl Substituents on Electronic Properties and Charge-Transfer Capabilities
The electronic profile of the 2,1,3-benzothiadiazole (B189464) (BTD) ring is significantly modulated by the presence of nitro (-NO₂) and methyl (-CH₃) substituents. The nitro group is a strong electron-withdrawing group, acting through both resonance and inductive effects. researchgate.net This drastically lowers the energy levels of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdntb.gov.ua Conversely, the methyl group is an electron-donating group, primarily through an inductive effect, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO). libretexts.org
This combination of an electron-donating group and a strong electron-withdrawing group on the BTD core creates a pronounced intramolecular charge transfer (ICT) character. rsc.org Upon photoexcitation, electron density shifts from the methyl-donating side of the molecule to the nitro-accepting side. This ICT is a key feature that governs the optical and electronic properties of these compounds. rsc.orgrsc.org The strength of this push-pull effect directly influences the HOMO-LUMO energy gap, absorption and emission wavelengths, and the molecule's potential as a component in optoelectronic devices. nih.govrsc.org For instance, studies on analogous benzothiazole (B30560) systems show that substituting an electron-withdrawing -NO₂ group in place of an electron-donating -CH₃ group significantly lowers both HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.govmdpi.com The presence of the nitro group enhances the electron-accepting power of the BTD core, a property that is further amplified when an electron-donating group is also present. researchgate.net
The table below illustrates the typical effects of these substituents on the frontier molecular orbitals of a generic benzothiazole derivative system.
| Compound | Substituent (Position 4) | Substituent (Position 7) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Comp A | -H | -H | High | High | Large |
| Comp B | -CH₃ | -H | Higher | High | Large |
| Comp C | -H | -NO₂ | Lower | Lower | Smaller |
| Comp D | -CH₃ | -NO₂ | High | Low | Smallest |
| This is a representative table based on general principles of substituent effects on aromatic systems. nih.govlibretexts.orgmdpi.com |
Impact of Substituent Position on Reactivity and Electronic Profile
The specific placement of substituents on the benzothiadiazole ring, known as regiochemistry, has a profound impact on the molecule's properties. The emissive behavior and electronic profile of BTD derivatives are strongly dependent on the position of the attached functional groups. researchgate.net While the 4- and 7-positions (para- to each other relative to the benzene (B151609) moiety) create a direct and efficient axis for intramolecular charge transfer, placing substituents at other positions (e.g., 4,5- or 5,6-) leads to different electronic and steric environments. researchgate.net
For example, a study on various methoxy- and phenyl-substituted BTDs demonstrated that the fluorescence properties are highly tunable based on the substitution pattern. researchgate.net The reactivity of the molecule is also affected; the electron density at different carbon atoms on the ring is altered by the position of the donating and withdrawing groups, influencing its susceptibility to further chemical modification or its interaction with other molecules. In electrophilic aromatic substitutions, the directing effect of a group is paramount. libretexts.org A methyl group typically directs incoming electrophiles to the ortho and para positions, while a nitro group directs them to the meta position. libretexts.org In a disubstituted system like 4-methyl-7-nitro-2,1,3-benzothiadiazole, the combined influence of both groups dictates the reactivity of the remaining positions on the ring. The steric hindrance caused by a substituent can also play a role, sometimes twisting a group like the nitro group out of conjugation with the ring, which can reduce its effectiveness as an electron-withdrawing group and alter the molecule's electronic properties. nih.gov
Comparative Studies with Benzoxadiazole and Benzoselenadiazole Analogues
To better understand the properties of this compound (a BTD derivative), it is useful to compare it with its chalcogen analogues: 4-methyl-7-nitro-2,1,3-benzoxadiazole (BOD) and 4-methyl-7-nitro-2,1,3-benzoselenadiazole (BSD). The primary difference between these molecules is the chalcogen atom in the five-membered heterocyclic ring (Oxygen, Sulfur, or Selenium).
Systematic reviews comparing these families of compounds show a clear trend in their photophysical properties. researchgate.netnih.gov Moving down the chalcogen group from O to S to Se results in a "heavy atom effect." This effect generally promotes intersystem crossing from the singlet excited state to the triplet state, which can influence fluorescence and phosphorescence properties. researchgate.net Consequently, benzoselenadiazole derivatives often exhibit different luminescent characteristics compared to their benzothiadiazole and benzoxadiazole counterparts. researchgate.netnih.gov These comparative studies are essential for fine-tuning the properties of luminescent materials for applications in fields like bioimaging. nih.gov The combination of different chalcogen atoms in the acceptor unit with various donor groups has a significant impact on molecular packing in the solid state. acs.org
| Heterocycle Core | Chalcogen Atom | Atomic Mass (amu) | Electronegativity (Pauling) | Typical Emission |
| Benzoxadiazole (BOD) | Oxygen | 16.00 | 3.44 | Fluorescence |
| Benzothiadiazole (BTD) | Sulfur | 32.07 | 2.58 | Fluorescence |
| Benzoselenadiazole (BSD) | Selenium | 78.97 | 2.55 | Reduced Fluorescence, Potential for Phosphorescence |
| Data derived from general chemical principles and comparative reviews. researchgate.netnih.gov |
Modulation of Optoelectronic Properties via Systematic Structural Variation
The optoelectronic properties of BTD-based molecules can be precisely tuned through systematic structural modifications. This strategy involves altering the electron donor and acceptor units or modifying the π-conjugated bridge that connects them to fine-tune the HOMO/LUMO energy levels and the intramolecular charge transfer characteristics. mdpi.com
Researchers have designed and synthesized various series of BTD derivatives to explore these structure-property relationships. mdpi.com For instance, by pairing the BTD acceptor with different donor moieties like selenophene, pyridine, or thiophene, a wide range of absorption and emission profiles can be achieved, spanning from the green to the near-infrared spectrum. mdpi.com This tunability is crucial for applications in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comacs.org The planarity of the molecular structure is another critical factor; enforcing a more planar conformation through "conformational locks" or specific substituents can enhance π-orbital overlap and improve intermolecular interactions, which is beneficial for charge transport. acs.org Even subtle changes, such as replacing a cyano group with a fluorine atom on the BTD core, can significantly alter the polymer backbone's linearity and crystallinity, leading to improved electron mobility in organic field-effect transistors (OFETs). nih.gov
Investigation of Intermolecular Interactions (e.g., π-π Stacking, Chalcogen Bonding)
In the solid state, the performance of materials based on this compound is heavily dependent on how the individual molecules arrange themselves. This molecular packing is governed by non-covalent intermolecular interactions. mdpi.com Two of the most significant interactions for BTD derivatives are π-π stacking and chalcogen bonding. nih.gov
π-π Stacking: The flat, aromatic structure of the benzothiadiazole core facilitates stacking interactions between adjacent molecules, similar to a stack of pancakes. nih.gov These interactions, where the π-electron clouds of neighboring rings overlap, create pathways for charge carriers to move between molecules, which is essential for electrical conductivity in organic semiconductors. acs.org The arrangement can be "head-to-tail," which is often driven by the molecule's dipole moment. mdpi.comnih.gov
Chalcogen Bonding: This is a non-covalent interaction involving the sulfur atom of the thiadiazole ring. The sulfur atom can act as a Lewis acid (electron acceptor) and interact with a Lewis base (electron donor), such as a nitrogen or oxygen atom on a neighboring molecule. nih.gov These S···N or S···O interactions, referred to as chalcogen bonds, are directional and can play a crucial role in dictating the crystal packing structure, sometimes leading to well-ordered assemblies. nih.govresearchgate.net The presence of these specific secondary bonding interactions can give rise to interesting photophysical effects like mechanochromism (color change under mechanical pressure). nih.gov
Rational Design Strategies for Tunable Functional Materials
The knowledge gleaned from the structure-property relationships discussed above enables the rational design of new functional materials with tailored properties. nih.govresearchgate.net By strategically selecting substituents, their positions, and the core heterocyclic system, scientists can create molecules optimized for specific applications in photonics and electronics. nih.gov
For example, in the design of materials for organic solar cells, a key strategy is to create donor-acceptor molecules with low energy gaps to maximize light absorption. acs.org This is achieved by combining strong donor units with potent acceptor units like functionalized BTDs. The design process also considers molecular planarity and intermolecular packing to ensure efficient charge transport. acs.org For applications in photocatalysis, BTD units can be incorporated into highly ordered structures like covalent organic frameworks (COFs), where the electronic properties of the BTD unit contribute to the material's ability to generate hydrogen from water under visible light. rsc.org The ultimate goal of these rational design strategies is to create multifunctional compounds, for instance, a single BTD derivative that can function as both an efficient light emitter in an optical waveguide and as a semiconductor in a field-effect transistor. nih.govresearchgate.net
Conclusion and Future Research Perspectives for 4 Methyl 7 Nitro 2,1,3 Benzothiadiazole
Summary of Key Research Advancements
Research into 2,1,3-benzothiadiazole (B189464) (BTD) and its derivatives has yielded significant progress, establishing it as a crucial building block in materials science and medicinal chemistry. The BTD core is recognized as a privileged electron acceptor unit, leading to its incorporation into a wide array of functional molecules. nih.govacs.org Key advancements that provide a foundation for future work on 4-Methyl-7-nitro-2,1,3-benzothiadiazole include:
Development of Donor-Acceptor Systems: The electron-deficient nature of the BTD nucleus is a primary driver of its utility. mdpi.com When combined with electron-donating moieties, it forms potent intramolecular charge-transfer (ICT) systems. researchgate.net This principle is fundamental to the design of materials with tailored optical and electronic properties, such as fluorophores, organic semiconductors, and components for solar cells. researchgate.netnih.govacs.org The specific substitution pattern of this compound, with its built-in donor (methyl) and acceptor (nitro) groups, exemplifies this concept.
Functionalization Strategies: Significant strides have been made in the synthesis of BTD derivatives. mdpi.com While traditional methods often involve the condensation of ortho-phenylenediamines with thionyl chloride, newer techniques like regioselective C–H functionalization and cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) have expanded the accessible chemical space. nih.govacs.orgmdpi.comrsc.org These methods allow for the introduction of various substituents to modulate the compound's properties.
Applications in Optoelectronics: BTD derivatives are now widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.comresearchgate.netnih.gov The ability to tune the HOMO-LUMO energy gap through chemical modification is a key factor in their success. nih.govmdpi.com Fluorination of the BTD core, for instance, has been shown to fine-tune energy levels and improve device performance. nih.govacs.org
Fluorescent Probes and Bioimaging: The strong fluorescence and high photostability of many BTD derivatives have led to their use as biomarkers and sensing optical devices. mdpi.comacs.org They have been successfully employed to label and image various cellular components, including mitochondria and lipid droplets. acs.org
Unaddressed Challenges and Open Questions in Benzothiadiazole Chemistry
Despite considerable progress, several challenges and fundamental questions remain within the field of benzothiadiazole chemistry, directly impacting the future study of derivatives like this compound.
Limited Functionalization of the Benzenoid Ring: A primary obstacle is the restricted availability of methods for direct and regioselective functionalization of the BTD benzene (B151609) ring. nih.govacs.org Many substituted BTDs, particularly those functionalized at the C5 and C6 positions, require multi-step de novo synthesis starting from appropriately substituted aryl-1,2-diamines. nih.gov This synthetic barrier limits access to a wide range of potentially valuable compounds and hinders systematic studies of structure-property relationships.
Predictive Control of Solid-State Packing: While BTDs are known for well-ordered structures due to π-π stacking and chalcogen interactions, predicting and controlling their molecular organization in the solid state remains a significant challenge. researchgate.netresearchgate.net This is crucial for applications in organic electronics, where thin-film morphology dictates charge transport and device efficiency.
Understanding and Mitigating Non-Radiative Decay: While many BTD derivatives are highly fluorescent, understanding the precise mechanisms of non-radiative decay is essential for designing next-generation emitters with near-unity quantum yields. Factors such as molecular rigidity, solvent interactions, and intersystem crossing need further systematic investigation.
Long-Term Stability in Devices: For practical applications in OLEDs and OSCs, the long-term operational stability of BTD-based materials is a critical concern. Degradation pathways under continuous electrical bias or light exposure are not fully understood and represent a major hurdle for commercialization.
| Challenge Area | Specific Unaddressed Questions |
| Synthetic Chemistry | How can we achieve direct, regioselective C-H functionalization at the C5 and C6 positions of the BTD core? nih.gov Can we develop milder and more versatile methods for creating asymmetrically substituted BTDs? nih.gov |
| Materials Science | What are the key structural motifs that govern solid-state packing, and how can they be predictably controlled through molecular design? researchgate.net |
| Photophysics | What is the interplay between molecular structure, conformation, and the efficiency of intramolecular charge transfer versus non-radiative decay pathways? rsc.org |
| Device Engineering | What are the primary chemical and physical degradation mechanisms for BTD derivatives in optoelectronic devices, and how can they be mitigated? |
Potential Avenues for Future Synthetic Innovation
Addressing the synthetic challenges is paramount for unlocking the full potential of functionalized benzothiadiazoles. Future research is likely to focus on several innovative strategies.
Catalytic C–H Borylation: Regioselective iridium-catalyzed C–H borylation has emerged as a powerful tool to access versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.govacs.org These intermediates can then be subjected to a wide range of subsequent cross-coupling reactions, providing a streamlined route to previously inaccessible derivatives. acs.org This approach could dramatically simplify the synthesis of complex BTD-based molecules.
Development of Heteroaryne Chemistry: The generation and trapping of novel BTD-based heteroarynes, such as 2,1,3-benzothiadiazol-4,5-yne, opens up unprecedented possibilities for derivatization. nih.govacs.org Arynes are highly reactive intermediates that can participate in a variety of cycloaddition and nucleophilic addition reactions, allowing for the rapid construction of complex, fused-ring systems. acs.org
Microwave-Assisted and Flow Chemistry: The use of microwave-assisted synthesis and continuous flow chemistry can lead to more efficient, scalable, and environmentally benign production of BTD derivatives. mdpi.com These techniques often reduce reaction times, improve yields, and allow for greater control over reaction conditions.
Late-Stage Functionalization: Developing methods for late-stage functionalization, where key substituents are introduced at the end of a synthetic sequence, is highly desirable. This would enable the rapid generation of a library of analogues from a common intermediate, facilitating the optimization of material properties for specific applications.
Emerging Trends in Applications of Functionalized Benzothiadiazoles
The unique properties of the BTD core continue to inspire new applications, pushing the boundaries of materials science and biotechnology.
Renewable Energy: Beyond traditional organic photovoltaics, BTD derivatives are being explored for use in dye-sensitized solar cells (DSSCs), where they act as efficient photosensitizers to absorb light and generate electricity. researchgate.netontosight.ai There is also emerging interest in their potential role in catalytic hydrogen production. nih.govacs.org
Theranostics and Photodynamic Therapy: The combination of fluorescence for imaging and the ability to generate reactive oxygen species upon irradiation makes BTD derivatives promising candidates for phototheranostics—a strategy that combines diagnosis and therapy. nih.govacs.org
Stimuli-Responsive Materials: The significant solvatochromic and thermochromic responses observed in some BTD polymers make them suitable for use as sensors and in smart materials that change color in response to their environment. nih.gov
Ambipolar Transistors: While many BTD-based polymers are either p-type or n-type semiconductors, recent designs incorporating thioannulated BTD units have demonstrated ambipolar charge transport, a desirable property for simplified organic electronic circuits. nih.gov
Directions for Advanced Theoretical and Spectroscopic Characterization
To accelerate the rational design of new BTD-based materials, advanced characterization and computational modeling are indispensable.
Q & A
Q. What are the standard synthetic routes for 4-Methyl-7-nitro-2,1,3-benzothiadiazole, and how are reaction conditions optimized?
The synthesis typically involves nitration of the benzothiadiazole core followed by methylation. Nitration at the 7-position is achieved using concentrated nitric and sulfuric acids under controlled temperatures (60–80°C), while methylation employs methylating agents like methyl iodide or dimethyl sulfate in basic conditions (e.g., NaH/DMF). Industrial-scale production optimizes yield and purity via continuous flow reactors and automated systems .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm substitution patterns (e.g., methyl and nitro group positions via H and C shifts).
- Mass Spectrometry : For molecular weight verification and fragmentation analysis.
- FT-IR : To identify functional groups (e.g., NO stretching at ~1520 cm). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the primary research applications of this compound?
- Fluorescent Probes : Derivatives exhibit strong electron-withdrawing properties, enabling use in cellular imaging and optoelectronic sensors .
- Pharmaceutical Intermediates : Serves as a precursor in synthesizing drugs like tizanidine (a muscle relaxant) via coupling reactions with imidazoline derivatives .
Q. How should researchers handle stability and toxicity concerns?
The compound is stable under dry, cool conditions but may degrade in prolonged light exposure. Toxicity data (e.g., LD) are limited, but structural analogs show moderate acute toxicity. Use PPE (gloves, goggles) and work in a fume hood. Disposal follows guidelines for nitroaromatic compounds .
Advanced Research Questions
Q. How do reaction mechanisms differ between this compound and its halogenated analogs (e.g., bromo derivatives)?
Brominated analogs (e.g., 4-bromo-2,1,3-benzothiadiazole) undergo nucleophilic aromatic substitution more readily due to bromine’s leaving-group ability, whereas the methyl and nitro groups in the target compound direct electrophilic reactions to specific ring positions. Computational studies (DFT) can model these electronic effects .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antitumor vs. negligible effects) arise from substituent positioning and assay conditions. Strategies include:
Q. How can photophysical properties be tailored for optoelectronic applications?
Introducing electron-donating groups (e.g., amines) or conjugation with π-systems (e.g., fluorene) enhances fluorescence quantum yields. Aggregation-induced emission (AIE) can be engineered by modifying steric hindrance, as seen in benzothiadiazole-tetraphenylethylene hybrids .
Q. What are the challenges in scaling up pharmaceutical synthesis (e.g., tizanidine)?
Key issues include:
- Byproduct Formation : Competing reactions during coupling (e.g., with 2-chloro-2-imidazoline hydrochloride) require precise stoichiometry.
- Purification : High-purity (>99%) APIs demand recrystallization or column chromatography.
- Solvent Selection : Polar aprotic solvents (e.g., pyridine) improve yields but complicate recycling .
Q. How does the methyl group influence reactivity compared to similar benzothiadiazoles?
The methyl group at the 4-position sterically hinders electrophilic substitution at adjacent positions, directing nitration to the 7-position. Comparative kinetic studies with 4-H or 4-Cl analogs reveal slower reaction rates for methylated derivatives due to steric effects .
Q. What advanced techniques validate in vivo stability and metabolite profiling?
- Isotopic Labeling : C-tracing to monitor metabolic pathways.
- LC-MS/MS : Identifies metabolites (e.g., nitro-reduction products).
- Microsomal Assays : Liver microsomes assess oxidative degradation.
Stability in biological matrices (e.g., plasma) is pH-dependent, with nitro groups prone to enzymatic reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
